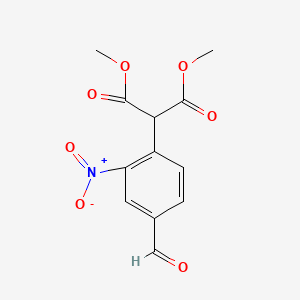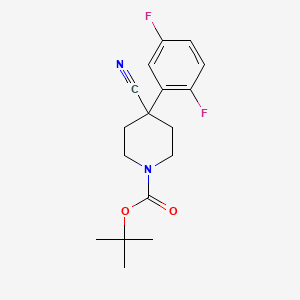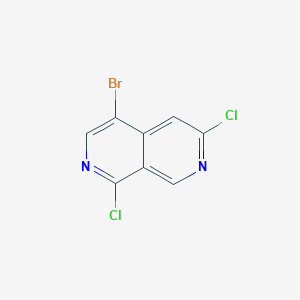
tert-Butyl oct-7-yn-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl oct-7-yn-1-ylcarbamate: is a chemical compound with the molecular formula C13H23NO2 and a molecular weight of 225.3 g/mol . It is composed of several functional groups, including a tert-butyl group, an oct-7-yn-1-yl group, and a carbamate group . The tert-butyl group is commonly used as a protecting group for reactive functional groups, while the oct-7-yn-1-yl group contains a carbon-carbon triple bond, which is important for the chemical reactivity and stability of the compound . The carbamate group is a functional group that contains a nitrogen atom and is commonly used as a protecting group for amines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl oct-7-yn-1-ylcarbamate can be synthesized through a series of chemical reactions involving the formation of the propargyl group and the t-Boc protected amine group . The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions . The t-Boc protected amine can be deprotected under mild acidic conditions .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in reagent grade for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl oct-7-yn-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Copper catalysts are used in Click Chemistry reactions to facilitate the substitution of the propargyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions with azide-bearing compounds can form triazole derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl oct-7-yn-1-ylcarbamate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-Butyl oct-7-yn-1-ylcarbamate involves the reactivity of its functional groups. The propargyl group reacts with azide-bearing compounds via copper-catalyzed Click Chemistry reactions, forming stable triazole linkages . The t-Boc protected amine group can be deprotected under mild acidic conditions, allowing for further chemical modifications . These reactions enable the compound to target specific molecular pathways and processes, making it useful in various scientific applications .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl oct-7-yn-1-ylcarbamate can be compared with other similar compounds, such as:
N-Boc-oct-7-yn-1-amine: This compound also contains a propargyl group and a t-Boc protected amine group, but lacks the carbamate functionality.
tert-Butyl 4-[(E)-But-1-en-3-yl]carbamate: This compound has a similar carbamate group but differs in the alkynyl group present.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and stability properties .
Eigenschaften
IUPAC Name |
tert-butyl N-oct-7-ynylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-6-7-8-9-10-11-14-12(15)16-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXYECKKYGJQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl furo[2,3-b]pyridine-6-carboxylate](/img/structure/B8096735.png)

![7-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B8096751.png)
![2-[1-(N-Boc-Amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B8096760.png)




![Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl](/img/structure/B8096798.png)


![(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B8096809.png)
